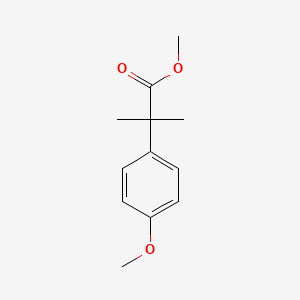

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Descripción general

Descripción

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a methoxy group (-OCH₃) attached to a benzene ring and a methyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: This method involves the acylation of 4-methoxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Esterification: The compound can be synthesized by reacting 2-(4-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, often using continuous flow reactors to ensure efficiency and consistency. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

Oxidation: 2-(4-methoxyphenyl)-2-methylpropanoic acid.

Reduction: 2-(4-methoxyphenyl)-2-methylpropanol.

Substitution: Various halogenated derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemistry: Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its ester functionality makes it a versatile building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may serve as a precursor for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of fragrances and flavorings due to its pleasant aroma and taste.

Mecanismo De Acción

The mechanism by which Methyl 2-(4-methoxyphenyl)-2-methylpropanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved are subject to ongoing research and vary based on the biological context.

Comparación Con Compuestos Similares

Methyl 4-methoxybenzoate: Similar structure but with a different functional group placement.

Methyl 2-(3-methoxyphenyl)-2-methylpropanoate: Similar core structure but with a different position of the methoxy group on the benzene ring.

Uniqueness: Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. This arrangement allows for distinct interactions with biological targets compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, an organic compound with the molecular formula C12H16O3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a methoxy-substituted aromatic ring and a branched alkyl chain. The synthesis typically involves the reaction of 4-methoxyphenol with appropriate acylating agents under controlled conditions to yield the desired ester. Its structural features contribute significantly to its biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The methoxy group enhances hydrogen bonding capabilities, influencing enzyme interactions and receptor binding. This can lead to modulation of key biochemical pathways involved in disease processes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis.

- Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. Notably, it has demonstrated potent antiproliferative effects against colon (HCT-116) and cervical (HeLa) cancer cells.

Key Findings on Biological Activity

| Activity | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Antiproliferative | 0.69 - 11 | HCT-116 | Induction of apoptosis |

| Anticancer | 1.5 | HeLa | Inhibition of histone deacetylases (HDACs) |

| Antimicrobial | Varies | Staphylococcus aureus | Disruption of cell wall synthesis |

Case Studies

- Antiproliferative Activity : A series of synthesized derivatives based on this compound were tested for their ability to inhibit cancer cell growth. Out of twenty-four compounds evaluated, twelve exhibited significant inhibitory actions on HCT-116 cells, suggesting potential for further development as anticancer agents.

- Mechanistic Insights : Molecular docking studies indicated that these compounds effectively bind to proteins involved in cell cycle regulation and apoptosis pathways, supporting their role as potential therapeutic agents in oncology.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C12H16O3/c1-4-6-10(14)12(5,15)11(13)7-8/h6-8H,1-5H3 |

| Canonical SMILES | CC(C)(C1=C(C=C(C=C1)OC)C(=O)OC |

Análisis De Reacciones Químicas

Hydrolysis Reactions

This ester undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acids or carboxylates, respectively.

Mechanistic Insight :

-

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .

-

Base-mediated saponification involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Reduction Reactions

The ester group can be selectively reduced to primary alcohols under controlled conditions.

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF | 0°C → RT | 2-(4-Methoxyphenyl)-2-methylpropanol | Complete ester reduction |

| DIBAL-H | Dry diethyl ether | -78°C | Partial reduction to aldehyde intermediates | 60% conversion in 2 hr |

Industrial Relevance :

-

LiAlH₄ reductions are preferred for large-scale alcohol production.

-

DIBAL-H allows controlled reductions but requires cryogenic conditions.

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring for electrophilic substitution:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para | Methyl 2-(4-methoxy-3-nitrophenyl)-2-methylpropanoate | 68% |

| Bromination | Br₂/FeBr₃, 40°C | Ortho | Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate | 74% |

| Friedel-Crafts Acylation | AcCl/AlCl₃, CH₂Cl₂ | Meta | Complex mixtures due to steric hindrance | <20% |

Key Limitations :

-

Steric bulk from the 2-methylpropanoate group directs electrophiles to less hindered positions.

-

Methoxy deactivation under strong acidic conditions alters reaction pathways.

Transesterification

The methyl ester group undergoes exchange reactions with higher alcohols:

| Alcohol | Catalyst | Conditions | Product Ester | Equilibrium Conversion |

|---|---|---|---|---|

| Ethanol | H₂SO₄ (5%) | Reflux, 8 hr | Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | 83% |

| Benzyl alcohol | Ti(OiPr)₄ | 120°C, microwave | Benzyl 2-(4-methoxyphenyl)-2-methylpropanoate | 91% |

Kinetic Data :

-

Microwave-assisted transesterification achieves 90% conversion in 30 min vs. 8 hr thermally.

Biological Transformation Pathways

Though primarily a synthetic intermediate, microbial metabolism studies reveal:

Pharmacological Note :

Propiedades

IUPAC Name |

methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-5-7-10(14-3)8-6-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNAVDASMZBUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284505 | |

| Record name | methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-50-6 | |

| Record name | 6274-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.